PQR620

Overview

Description

PQR620 is a novel brain penetrant dual TORC1/2 inhibitor with anti-tumor activity across 56 lymphoma cell lines .

Synthesis Analysis

The preparation of PQR620 was optimized towards a robust synthetic route involving only 4 steps . This allows for a rapid access to quantities required for pre-clinical testing .Molecular Structure Analysis

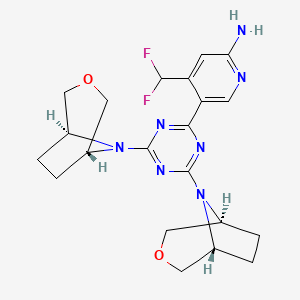

PQR620 is a morpholino-triazinyl derivative . Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .Chemical Reactions Analysis

PQR620 has demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10 log (IC 50) of 2.86 (nM) .Physical And Chemical Properties Analysis

PQR620 has a molecular weight of 445.475 and a chemical formula of C21H25F2N7O2 . It has 9 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds .Scientific Research Applications

Cancer Research

- Summary of Application : PQR620 is a highly potent and selective mTORC1/2 inhibitor . The mTOR signaling pathway plays a fundamental role in cell proliferation, differentiation, growth, and survival . As a consequence, various tumors and central nervous system (CNS) disorders share aberrant activation of the mTOR pathway .

- Methods of Application : The development of selective mTOR inhibitors is particularly challenging due to extensively conserved amino acid residues in the ATP binding pocket within the PI3K and PI3K-related protein kinase family . A detailed ligand-based structure activity relationship study allowed selective targeting of mTOR kinase activity without the interference of other PI3K family members .

- Results : PQR620 demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10 log (IC50) of 2.86 (nM) . In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50 values of 0.2 μM and 0.1 μM, respectively .

Lymphoma Treatment

- Summary of Application : PQR620 has anti-tumor activity in lymphomas as a single agent and in combination with Venetoclax .

- Methods of Application : The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is an important therapeutic target for lymphomas . PQR620, a novel brain penetrant dual TORC1/2 inhibitor, was assessed in 56 lymphoma cell lines .

- Results : Anti-tumor activity was observed across 56 lymphoma models with a median IC50 value of 250 nM after 72 h of exposure . PQR620 was largely cytostatic, but the combination with the BCL2 inhibitor venetoclax led to cytotoxicity .

Non-Small Cell Lung Cancer (NSCLC) Treatment

- Summary of Application : PQR620 has shown potential in the treatment of non-small cell lung cancer (NSCLC) .

- Methods of Application : The in vivo studies involved the daily oral administration of a single dose of PQR620 .

- Results : PQR620 potently inhibited primary NSCLC xenograft growth in severe combined immune deficient mice . In PQR620-treated xenograft tissues, Akt-mTOR inactivation, apoptosis induction, SphK1 inhibition, and oxidative stress were detected .

Treatment of Central Nervous System (CNS) Disorders

- Summary of Application : Various CNS disorders share aberrant activation of the mTOR pathway . Drugs targeting the mTOR pathway, such as PQR620, represent a valuable path to address multiple therapeutic areas .

- Methods of Application : The development of selective mTOR inhibitors is particularly challenging due to extensively conserved amino acid residues in the ATP binding pocket within the PI3K and PI3K-related protein kinase family . A detailed ligand-based structure activity relationship study allowed selective targeting of mTOR kinase activity without the interference of other PI3K family members .

- Results : PQR620 showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels .

Inhibition of Protein Kinase B and Ribosomal Protein S6 Phosphorylation

- Summary of Application : PQR620 has demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation .

- Methods of Application : Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .

- Results : In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50 values of 0.2 μM and 0.1 μM, respectively .

Inhibition of Kinases and Ion Channels

- Summary of Application : PQR620 has shown excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels .

- Methods of Application : The development of selective mTOR inhibitors is particularly challenging due to extensively conserved amino acid residues in the ATP binding pocket within the PI3K and PI3K-related protein kinase family . A detailed ligand-based structure activity relationship study allowed selective targeting of mTOR kinase activity without the interference of other PI3K family members .

- Results : PQR620 demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10 log (IC50) of 2.86 (nM) .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDKPWVVBKHRDK-KPWCQOOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 122412735 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)

![4H-1-Benzopyran-4-one, 6-methyl-2-(4-morpholinyl)-8-[1-(phenylamino)ethyl]-](/img/structure/B610105.png)

![2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one](/img/structure/B610106.png)

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)